molecular formula C17H16O2 B3394760 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one CAS No. 88058-45-1

8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B3394760
CAS No.: 88058-45-1
M. Wt: 252.31 g/mol
InChI Key: FHXGYNYDJHICOK-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one (CAS 88058-45-1) is a high-purity organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This naphthalenone derivative serves as a crucial synthetic intermediate in medicinal chemistry and radiopharmaceutical research. It has been demonstrated as a key precursor in the multi-step synthesis of [18F]MC225 , a radiotracer used in Positron Emission Tomography (PET) for imaging P-glycoprotein (P-gp) function at the blood-brain barrier . Research into P-gp function is vital as its dysfunction is implicated in neurological conditions such as Alzheimer's disease, Parkinson's disease, and intractable epilepsy . The compound features a benzyl-protected oxygen group, which provides stability during synthetic transformations and can be selectively deprotected to reveal a phenolic hydroxyl group for further functionalization. This makes it a versatile building block for synthesizing more complex molecules, particularly those with polycyclic aromatic structures. The product should be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, or for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-15-10-4-8-14-9-5-11-16(17(14)15)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXGYNYDJHICOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540754
Record name 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88058-45-1
Record name 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Material: The synthesis begins with naphthalen-1(2H)-one.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of naphthalen-1(2H)-one with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

    Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities of the compound.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted naphthalenones depending on the reagents used.

Scientific Research Applications

8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 8-position substitution (e.g., benzyloxy) in DHN derivatives is less sterically hindered compared to 6- or 7-position substituents, allowing better interaction with hydrophobic protein pockets .
  • Halogen vs. Benzyloxy : Bromine or fluorine at the 7-position (e.g., ) improves cell permeability and metabolic stability but may reduce solubility. Benzyloxy groups balance lipophilicity and synthetic versatility .
  • Hydroxy vs. Methoxy/Benzyloxy : Hydroxylated derivatives (e.g., 4,6,8-trihydroxy-DHN) exhibit higher polarity and antifungal activity but poor blood-brain barrier penetration, limiting neuroinflammatory applications .

Physicochemical and Structural Insights

  • Molecular Geometry: The benzyloxy group at the 8-position induces a chair conformation in the cyclohexanone ring, with a dihedral angle of ~51° between aromatic rings, optimizing hydrophobic interactions .
  • Hydrogen Bonding : Hydroxylated derivatives form extensive hydrogen-bonding networks (e.g., 4,6,8-trihydroxy-DHN), whereas benzyloxy groups rely on weak C–H···π interactions for crystal packing .

Biological Activity

8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a naphthalene core with a benzyloxy substituent, which enhances its reactivity and interaction with biological targets. Its molecular formula is C18H18O2C_{18}H_{18}O_2 with a molecular weight of approximately 278.34 g/mol. The presence of the benzyloxy group is particularly significant as it contributes to the compound's unique properties compared to similar naphthalene derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The minimal inhibitory concentration (MIC) values were determined through standard assays, demonstrating efficacy comparable to existing antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

  • Reduction in cell viability: IC50 value of approximately 15 µM.
  • Apoptotic induction: Increased levels of caspase-3 and PARP cleavage were observed.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It has been suggested that the compound interacts with receptors associated with growth factor signaling pathways, influencing cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structural Features Biological Activity
8-Hydroxy-3,4-dihydronaphthalen-1(2H)-oneHydroxyl group instead of benzyloxyModerate anticancer activity
8-Methoxy-3,4-dihydronaphthalen-1(2H)-oneMethoxy groupAntimicrobial but less potent than benzyloxy derivative
8-Amino-3,4-dihydronaphthalen-1(2H)-oneAmino groupStronger interaction with certain receptors

This table illustrates that the benzyloxy substitution significantly enhances both antimicrobial and anticancer activities compared to other derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a primary method for synthesizing 3,4-dihydronaphthalen-1(2H)-one derivatives. This involves reacting a substituted benzaldehyde with a ketone precursor (e.g., 7-methoxy-3,4-dihydronaphthalen-1(2H)-one) under alkaline conditions (e.g., NaOH in methanol). The reaction typically yields α,β-unsaturated ketones, which are key intermediates for further functionalization .

Q. How can the poor aqueous solubility of 3,4-dihydronaphthalen-1(2H)-one derivatives be addressed to improve bioavailability?

Michael addition reactions with nucleophiles like guanidine hydrochloride can enhance water solubility by introducing polar groups into the α,β-unsaturated ketone scaffold. This modification retains biological activity while improving pharmacokinetic properties .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Determines molecular conformation, bond lengths, and packing interactions (e.g., weak hydrogen bonds like C–H···O or C–H···π). For example, monoclinic space groups (e.g., P21/n) are commonly observed .
  • NMR and FT-IR : Confirm functional groups and regiochemistry, particularly for methoxy or benzyloxy substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy positioning) influence the biological activity of 3,4-dihydronaphthalen-1(2H)-one derivatives?

  • Halogenation : Bromine or fluorine at the 7-position enhances metabolic stability and cell permeability. For example, brominated derivatives show improved hydrophobic interactions with protein targets .
  • Methoxy groups : Substitution at the 8-position (as in 8-methoxy derivatives) modulates electronic effects, influencing anti-inflammatory or anticancer activity. Dihedral angles between aromatic rings (e.g., ~51.7°) also affect binding to enzymes like Bcl-2 or NF-κB .

Q. What experimental strategies resolve contradictions in bioactivity data across similar derivatives?

  • Solubility controls : Compare activity in assays with DMSO vs. aqueous buffers to isolate solubility-driven false negatives .
  • Crystallographic validation : Verify if conformational changes (e.g., chair vs. boat cyclohexanone rings) alter binding modes .
  • SAR studies : Systematically replace substituents (e.g., benzyloxy vs. morpholino) to identify pharmacophores .

Q. How can computational modeling optimize the design of 3,4-dihydronaphthalen-1(2H)-one-based inhibitors?

Molecular docking studies (e.g., with AutoDock Vina) predict binding affinities to targets like Bcl-2 or retinoic acid metabolism enzymes. Focus on hydrophobic pockets and halogen-bonding interactions guided by crystal structures (e.g., C–F···π contacts in fluorinated derivatives) .

Q. What are the challenges in crystallizing 8-substituted derivatives, and how are they mitigated?

  • Crystallization issues : Bulky substituents (e.g., benzyloxy) disrupt packing, leading to twinning or poor diffraction. Use high-resolution data (≤1.0 Å) and iterative refinement in SHELXL to resolve disorder .
  • Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to stabilize bioactive conformations .

Methodological Considerations

Q. How to validate the stereochemical purity of α,β-unsaturated ketone derivatives?

  • NOESY NMR : Confirm E/Z isomerism by analyzing spatial proximity of olefinic protons.
  • X-ray diffraction : Directly assigns stereochemistry via torsion angles (e.g., C8–C7–C11–C12 = 175.2° for E-isomers) .

Q. What reaction conditions favor high regioselectivity in Claisen-Schmidt condensations?

  • Base selection : Alkaline conditions (e.g., 20% NaOH) promote enolate formation without over-oxidizing the ketone.
  • Solvent polarity : Methanol or ethanol balances reaction rate and product stability.
  • Temperature : Room temperature minimizes side reactions (e.g., retro-aldol) .

Q. How to design in vitro assays for evaluating anti-neuroinflammatory activity?

  • Cell models : Use LPS-stimulated microglial cells (e.g., BV-2) to measure TNF-α/IL-6 suppression.
  • Targets : Assess NF-κB inhibition via luciferase reporter assays or Western blotting for IκBα degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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8-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one

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